molecular formula C8H9F3N2 B12626893 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine

2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine

Cat. No.: B12626893
M. Wt: 190.17 g/mol
InChI Key: SSJHIJDXYWRSKH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is an organic compound that features a trifluoromethyl group and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine typically involves the introduction of the trifluoromethyl group and the pyridine ring through a series of organic reactions. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using a suitable trifluoromethylating agent to introduce the trifluoromethyl group.

    Coupling reactions: Employing palladium-catalyzed cross-coupling reactions to attach the pyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalyst selection: Choosing effective catalysts to facilitate the reactions.

    Reaction optimization: Adjusting temperature, pressure, and solvent conditions to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Use in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler analog without the pyridine ring.

    4-Methyl-2-pyridylamine: Lacks the trifluoromethyl group.

Uniqueness

2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5-2-3-13-6(4-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3

InChI Key

SSJHIJDXYWRSKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C(F)(F)F)N

Origin of Product

United States

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